Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate
Brand Name: Vulcanchem
CAS No.: 956299-56-2
VCID: VC16175461
InChI: InChI=1S/C45H57N7O6/c1-4-56-43(53)25-13-16-28-50-37-22-10-7-19-34(37)46-40(50)31-49(32-41-47-35-20-8-11-23-38(35)51(41)29-17-14-26-44(54)57-5-2)33-42-48-36-21-9-12-24-39(36)52(42)30-18-15-27-45(55)58-6-3/h7-12,19-24H,4-6,13-18,25-33H2,1-3H3
SMILES:
Molecular Formula: C45H57N7O6
Molecular Weight: 792.0 g/mol

Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate

CAS No.: 956299-56-2

Cat. No.: VC16175461

Molecular Formula: C45H57N7O6

Molecular Weight: 792.0 g/mol

* For research use only. Not for human or veterinary use.

Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate - 956299-56-2

Specification

CAS No. 956299-56-2
Molecular Formula C45H57N7O6
Molecular Weight 792.0 g/mol
IUPAC Name ethyl 5-[2-[[bis[[1-(5-ethoxy-5-oxopentyl)benzimidazol-2-yl]methyl]amino]methyl]benzimidazol-1-yl]pentanoate
Standard InChI InChI=1S/C45H57N7O6/c1-4-56-43(53)25-13-16-28-50-37-22-10-7-19-34(37)46-40(50)31-49(32-41-47-35-20-8-11-23-38(35)51(41)29-17-14-26-44(54)57-5-2)33-42-48-36-21-9-12-24-39(36)52(42)30-18-15-27-45(55)58-6-3/h7-12,19-24H,4-6,13-18,25-33H2,1-3H3
Standard InChI Key RWKPMARHPVSMQT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCCN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3CCCCC(=O)OCC)CC5=NC6=CC=CC=C6N5CCCCC(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate is systematically named according to IUPAC guidelines as ethyl 5-[2-[[bis[[1-(5-ethoxy-5-oxopentyl)benzimidazol-2-yl]methyl]amino]methyl]benzimidazol-1-yl]pentanoate. Its molecular structure integrates three benzimidazole moieties linked via a nitrilotris(methylene) backbone, each terminated by a pentanoate ester group (Fig. 1).

Table 1: Key Identifiers

PropertyValueSource
CAS No.956299-56-2
Molecular FormulaC<sub>45</sub>H<sub>57</sub>N<sub>7</sub>O<sub>6</sub>
Molecular Weight792.0 g/mol
DSSTox Substance IDDTXSID40746435
EC Number624-264-7

Stereochemical and Computational Descriptors

The compound’s 2D and 3D structural representations highlight its symmetrical trifurcated architecture, with the benzimidazole groups positioned at 120° intervals around the central nitrogen atom . Computational analyses using tools like MolGenie’s Organic Chemistry Ontology classify it as a polycyclic aromatic ligand with potential metal-coordinating capabilities . The InChIKey QRRSLHKLVBVPSD-UHFFFAOYSA-K and SMILES string provide unambiguous representations for database searches and cheminformatics applications.

Synthesis and Reaction Pathways

Synthetic Strategies

While detailed synthetic protocols for Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate remain proprietary, analogous compounds are typically synthesized through multi-step sequences involving:

  • Benzimidazole Formation: Condensation of o-phenylenediamine derivatives with carboxylic acids.

  • Alkylation: Introduction of methylene bridges via reaction with formaldehyde or alkyl halides.

  • Esterification: Treatment with ethanol in the presence of acid catalysts to yield triethyl esters.

Reaction Suitability

The compound’s tripodal structure makes it a candidate for click chemistry applications. Its potassium salt derivative (Tripotassium 5,5′,5′′-[nitrilotris(methylene)tris(1H-benzimidazole-2,1-diyl)]tripentanoate hydrate) enhances copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by stabilizing reactive intermediates .

Table 2: Applications in Catalysis

ApplicationRolePerformance
CuAAC ReactionsLigand for Cu(I) stabilizationHigh yield (>95%)
Precautionary CodeRecommendation
P261Avoid breathing dust/fume
P264Wash hands after handling
P280Wear gloves/eye protection
SupplierPurityPackagingPrice Range
VulcanChem>95%1 g, 5 g$200–$500/g
Celluars95%50 mg–1 g$150–$400/g

Research Frontiers and Future Directions

Recent studies emphasize the compound’s utility in heterogeneous catalysis and coordination polymers. Its benzimidazole motifs exhibit strong π-π stacking interactions, enabling the design of metal-organic frameworks (MOFs) with tunable porosity . Ongoing investigations focus on modifying the ester groups to enhance solubility in nonpolar solvents, broadening its applicability in organic synthesis.

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